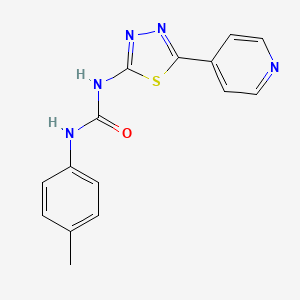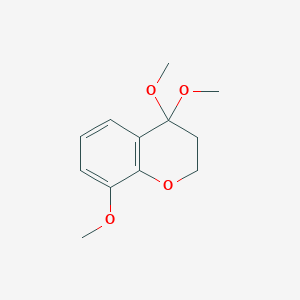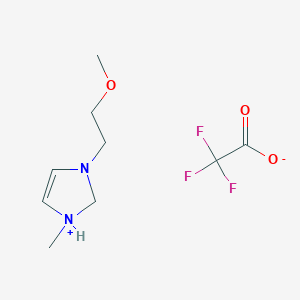
3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate is a chemical compound with a unique structure that combines an imidazolium core with a trifluoroacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate typically involves the reaction of 1-methylimidazole with 2-methoxyethyl chloride to form the intermediate 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazolium chloride. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve the use of organic solvents, controlled temperatures, and appropriate catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides. Substitution reactions can result in the formation of various substituted imidazolium compounds .
Applications De Recherche Scientifique
3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate involves its interaction with molecular targets and pathways within cells. The imidazolium core can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The trifluoroacetate group can enhance the compound’s stability and reactivity, contributing to its overall mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethyl 2,2,2-trifluoroacetate: This compound shares the trifluoroacetate group but lacks the imidazolium core.
Bis(2-methoxyethyl)aminosulfur trifluoride: This compound contains the 2-methoxyethyl group but has a different core structure.
Uniqueness
The uniqueness of 3-(2-Methoxyethyl)-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoroacetate lies in its combination of an imidazolium core with a trifluoroacetate group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
927830-56-6 |
|---|---|
Formule moléculaire |
C9H15F3N2O3 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
3-(2-methoxyethyl)-1-methyl-1,2-dihydroimidazol-1-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H14N2O.C2HF3O2/c1-8-3-4-9(7-8)5-6-10-2;3-2(4,5)1(6)7/h3-4H,5-7H2,1-2H3;(H,6,7) |
Clé InChI |
ATKKCOMJMQQTMU-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C=C1)CCOC.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B14165266.png)
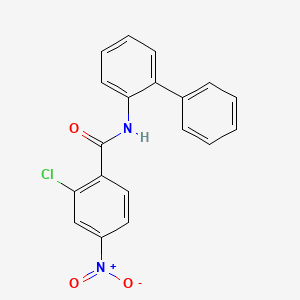
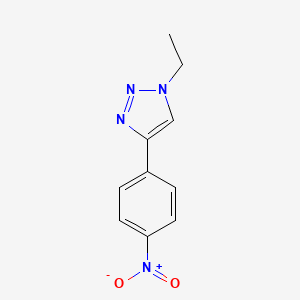
![methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14165289.png)
![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
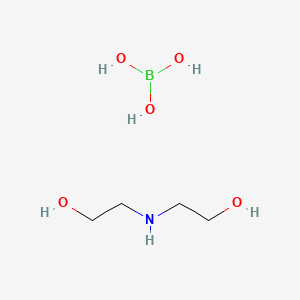
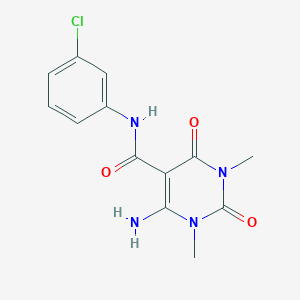
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)

![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
